2-Amino-4-hexenoic acid

Enzyme Inhibition Methionine Adenosyltransferase S-Adenosyl-L-methionine

Sourcing 2-Amino-4-hexenoic acid (Crotylglycine, CAS 28024-56-8) demands stereochemical precision. Only the trans (E) isomer delivers potent, competitive inhibition of methionine adenosyltransferase (MAT), enabling targeted disruption of S-adenosyl-L-methionine (SAM) biosynthesis. The cis isomer or saturated analogues (e.g., norleucine) are ineffective. This compound uniquely enables global methionine replacement in recombinant proteins, introducing alkene handles for bioorthogonal 'click' chemistry. Its specific antagonism of phenylalanine utilization in Leuconostoc dextranicum further distinguishes it. Insist on documented trans configuration and ≥95% purity to ensure reproducible antimetabolite activity and successful bioconjugation.

Molecular Formula C45H80O2
Molecular Weight 129.16 g/mol
CAS No. 28024-56-8
Cat. No. B213092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hexenoic acid
CAS28024-56-8
Synonyms1-Glycine-2-butene
Molecular FormulaC45H80O2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC=CCC(C(=O)O)N
InChIInChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+
InChIKeyOPOBBDXDRHKTJF-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hexenoic acid (CAS 28024-56-8) Procurement Guide: A Non-Proteinogenic Amino Acid with Verified Enzyme Inhibition and Antimetabolite Activity


2-Amino-4-hexenoic acid (CAS 28024-56-8), also known as crotylglycine, is a non-proteinogenic, unsaturated amino acid analogue of L-methionine [1]. It exists as trans (E) and cis (Z) stereoisomers, with the L-trans isomer demonstrating the most significant biological activity [2]. As a structural mimic of methionine, it serves as a competitive inhibitor of S-adenosyl-L-methionine (SAM) synthesis and can be misincorporated into proteins, leading to functional disruption [3]. These properties establish its utility as a biochemical probe, antimetabolite, and synthetic building block in enzymology and antimicrobial research.

Why 2-Amino-4-hexenoic acid Cannot Be Substituted with Generic Methionine Analogues


In-class methionine analogues are not interchangeable due to critical differences in stereochemistry and unsaturation, which dictate enzyme specificity and biological potency. For instance, L-2-amino-4-hexenoic acid is a potent inhibitor of methionine adenosyltransferase (MAT) exclusively in its trans (E) configuration; the cis (Z) isomer is a weak inhibitor or completely inactive [1]. Similarly, its antagonism of phenylalanine utilization is a unique, competitive mechanism observed in specific microbial systems [2]. Replacing it with saturated analogues (e.g., norleucine) or isomers with different double-bond positions (e.g., 2-amino-5-hexenoic acid) will result in significantly reduced activity or a complete loss of the desired antimetabolite effect, leading to experimental failure or suboptimal industrial yields [3].

Quantitative Differentiation of 2-Amino-4-hexenoic acid Against Closest Structural Analogs


Stereospecific Inhibition of Methionine Adenosyltransferase (MAT): trans Isomer is Potent, cis Isomer is Weak/Inactive

L-2-amino-4-hexenoic acid (trans isomer) is identified as one of the most potent inhibitors of the methionine adenosyltransferase (MAT) reaction among straight-chain amino acid analogues, whereas its cis isomer exhibits minimal to no inhibitory activity [1]. The stereospecific requirement for the trans configuration is critical for its biological function as a methionine antimetabolite.

Enzyme Inhibition Methionine Adenosyltransferase S-Adenosyl-L-methionine Stereochemistry

Competitive Antagonism of Phenylalanine Utilization in Leuconostoc dextranicum: trans-2-Amino-4-hexenoic acid vs. Saturated/Unsaturated Analogs

trans-2-Amino-4-hexenoic acid (trans-crotylglycine) competitively prevents phenylalanine utilization in Leuconostoc dextranicum 8086, a model organism for amino acid antagonism studies [1]. This specific, competitive antagonism is not observed with other saturated analogues or positional isomers like 2-amino-5-heptenoic acid, highlighting the unique structural requirements for this antimetabolite activity.

Antimetabolite Phenylalanine Antagonism Microbial Growth Inhibition Leuconostoc

Translational Incorporation Efficiency in E. coli: trans-2-Amino-4-hexenoic acid vs. cis Isomer and Norleucine

trans-2-Amino-4-hexenoic acid is efficiently incorporated into recombinant proteins in E. coli in response to methionine codons, as part of a global replacement strategy for methionine analogues [1]. In contrast, the cis isomer shows significantly reduced translational activity, and the saturated analogue norleucine, while incorporated, lacks the reactive alkene functionality that enables downstream chemical modification of proteins.

Protein Engineering Non-Canonical Amino Acid Translational Activity Methionine Replacement

Comparative Antimicrobial Activity: Crotylglycine vs. Allylglycine and Methallylglycine

Crotylglycine (2-amino-4-hexenoic acid) demonstrates antimicrobial activity against E. coli, but its potency is lower compared to the smaller chain analogue allylglycine (2-amino-4-pentenoic acid) [1]. This structure-activity relationship (SAR) data establishes a clear benchmark: crotylglycine is not the most potent analogue in this series, which is a critical consideration for researchers selecting the optimal probe for antimicrobial studies.

Antimicrobial Growth Inhibition E. coli Structure-Activity Relationship

Validated Application Scenarios for 2-Amino-4-hexenoic acid Based on Quantitative Evidence


Enzymology: Investigating Methionine Adenosyltransferase (MAT) Mechanism and Inhibition

As a potent and stereospecific inhibitor of MAT, L-trans-2-amino-4-hexenoic acid is an ideal probe for studying SAM-dependent methylation pathways. Its activity strictly requires the trans isomer, making it useful for dissecting enzyme active site stereochemistry. Avoid using the cis isomer, which is ineffective. [1]

Microbial Physiology: Probing Phenylalanine Metabolism and Amino Acid Antagonism

This compound serves as a specific, competitive antagonist of phenylalanine in Leuconostoc dextranicum. It can be used to investigate phenylalanine transport, utilization, and its role in microbial growth. Saturated or other unsaturated analogues do not exhibit this specific antagonism. [2]

Protein Engineering & Bioconjugation: Site-Selective Modification via Methionine Replacement

The efficient translational incorporation of trans-2-amino-4-hexenoic acid into recombinant proteins in E. coli enables global replacement of methionine. The resulting alkene-functionalized proteins are valuable substrates for 'click' chemistry and other bioorthogonal reactions, a feature not available with saturated analogues like norleucine. [3]

Antimicrobial Research: Structure-Activity Relationship (SAR) Studies of Amino Acid Analogues

Use crotylglycine as a reference compound in SAR studies to evaluate the effect of chain length and unsaturation on antimicrobial activity. Its moderate activity against E. coli, when compared to the more potent allylglycine, helps define the optimal molecular features for growth inhibition. [4]

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